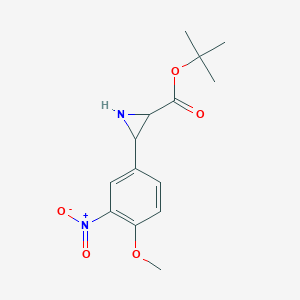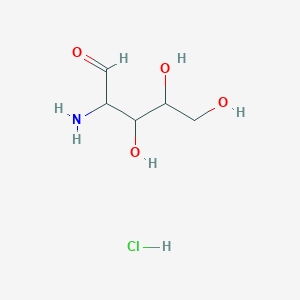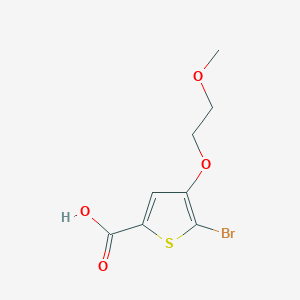
5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine: is a chemical compound with the following structure:
C8H4F3N3
It belongs to the class of pyrazole derivatives and features a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine. One common approach involves the reaction of 4-chloro-3,5-difluoropyridine with hydrazine hydrate, followed by cyclization with hydrazine monohydrate. The trifluoromethyl group can be introduced using appropriate reagents.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or acetonitrile). Catalysts or bases may be employed to facilitate the cyclization process.
Industrial Production Methods: While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.
化学反応の分析
Reactivity: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Reduction: Reduction of the pyridine ring may yield different derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to pyridine N-oxides, while substitution and reduction yield various derivatives.
科学的研究の応用
Chemistry:
Building Blocks: Researchers use this compound as a building block for designing novel molecules due to its unique structure.
Fluorinated Ligands: It serves as a precursor for fluorinated ligands in coordination chemistry.
Drug Discovery: Scientists explore its potential as a scaffold for drug development.
Biological Activity: Investigations into its biological effects, such as enzyme inhibition or receptor binding.
Agrochemicals: The compound may find applications in crop protection chemicals.
Materials Science: Its unique properties could contribute to advanced materials.
作用機序
The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
類似化合物との比較
While 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine is unique, similar compounds include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT):
N-(3,5-dinitro-1H-pyrazol-4-yl)-2,4,6-trinitroaniline:
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione:
These compounds share structural motifs but exhibit distinct properties and applications.
特性
分子式 |
C9H6F3N3 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC名 |
5-(1H-pyrazol-4-yl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-2-1-6(3-13-8)7-4-14-15-5-7/h1-5H,(H,14,15) |
InChIキー |
RTPITHBRPDDDSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=CNN=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)



![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)

![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)



![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)


